7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
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Description
Scientific Research Applications
Photodegradation Studies
Watanabe, Yoshihisa et al. (1984) explored the reduction of nitroarenes, including chloro, methyl, or methoxy substituents, to aminoarenes using formic acid with a ruthenium catalyst. This study provides insights into the potential for photodegradation of compounds similar to 7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid (Watanabe et al., 1984).
Antimicrobial Synthesis
Patel, N. and Patel, S. D. (2010) synthesized compounds based on fluoroquinolone and 4-thiazolidinones, starting with a lead molecule closely related to this compound. This work highlights the antimicrobial potential of similar quinoline derivatives (Patel & Patel, 2010).
Synthesis of Novel Compounds
Manoj, M. and Prasad, K. (2009) conducted a study on synthesizing novel substituted dibenzonaphthyridines using 4-chloro-2-methylquinolines. This research can provide a framework for understanding the synthesis pathways of complex molecules related to this compound (Manoj & Prasad, 2009).
Phosphorescent Emission Studies
Małecki, J. et al. (2015) explored the phosphorescent emissions of copper(I) complexes with ligands similar to this compound. This study is significant for understanding the photophysical properties of quinoline derivatives (Małecki et al., 2015).
Microwave-Irradiated Synthesis and Antimicrobial Activity
Bhatt, H. and Agrawal, Y. (2010) focused on the synthesis of quinoline-4-carboxylic acid derivatives using both conventional and microwave-irradiated methods. Their study revealed antimicrobial activity against various microorganisms, emphasizing the potential pharmaceutical applications of quinoline derivatives (Bhatt & Agrawal, 2010).
Synthesis of Pyrroloquinolines
Roberts, D. et al. (1997) explored the synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline, showcasing the complexity and versatility of quinoline derivatives in chemical synthesis (Roberts et al., 1997).
Properties
IUPAC Name |
7-chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-10-15(19)8-7-13-14(18(21)22)9-16(20-17(10)13)11-3-5-12(23-2)6-4-11/h3-9H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFGVWSNEYUJDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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